ethyl 6-oxo-1-phenyl-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 6-oxo-1-phenyl-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-1-phenyl-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine derivatives with diketones or ketoesters.
Introduction of the Phenyl Group: This step may involve the use of phenylhydrazine or similar reagents.
Quinoline Derivative Addition: The tetrahydroquinoline moiety can be introduced through cyclization reactions involving aniline derivatives and aldehydes.
Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-1-phenyl-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydroquinoline moiety to quinoline.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-1-phenyl-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate would depend on its specific biological activity. Generally, it may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or activation of receptor-mediated pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine core structures.
Quinoline Derivatives: Compounds containing the quinoline moiety.
Phenyl Derivatives: Compounds with phenyl groups attached to various functional groups.
Uniqueness
Ethyl 6-oxo-1-phenyl-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of the pyridazine, quinoline, and phenyl moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-(3,4-dihydro-2H-quinolin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-2-28-22(27)21-19(24-14-8-10-16-9-6-7-13-18(16)24)15-20(26)25(23-21)17-11-4-3-5-12-17/h3-7,9,11-13,15H,2,8,10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALIOQHPGAWFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCCC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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